2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide
CAS No.: 663169-00-4
Cat. No.: VC21530924
Molecular Formula: C17H16N2O5S
Molecular Weight: 360.4g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 663169-00-4 |
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Molecular Formula | C17H16N2O5S |
Molecular Weight | 360.4g/mol |
IUPAC Name | N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C17H16N2O5S/c1-2-24-14-9-5-4-8-13(14)18-16(20)11-19-17(21)12-7-3-6-10-15(12)25(19,22)23/h3-10H,2,11H2,1H3,(H,18,20) |
Standard InChI Key | VDAWSBBZRRWLDX-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Canonical SMILES | CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Introduction
Structural Characteristics and Chemical Identity
Molecular Structure
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide consists of several key structural components that define its chemical behavior and potential biological activity. The compound contains a benzisothiazole ring system with a dioxido modification on the sulfur atom and an oxo group at the 3-position. This core structure is attached to an acetamide linker, which connects to a 2-ethoxyphenyl group . The positioning of the ethoxy group at the ortho position (2-position) of the phenyl ring distinguishes this compound from its structural isomers and likely confers distinct chemical and biological properties.
Chemical Identity Parameters
The molecular profile of this compound shares similarities with its structural analog that has the ethoxy group at the para position. Based on these structural relationships, the following chemical parameters can be established:
Table 1: Chemical Identity Parameters
Structural Nomenclature
The IUPAC nomenclature for this compound follows the systematic naming conventions for heterocyclic compounds. The name 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide reflects its complex structure with the following components:
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1,1-dioxido: indicates the SO₂ group with two oxygen atoms attached to the sulfur
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3-oxo: denotes the carbonyl group at position 3 of the heterocyclic ring
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1,2-benzisothiazol-2(3H)-yl: represents the core heterocyclic structure
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N-(2-ethoxyphenyl)acetamide: indicates the acetamide group linked to a 2-ethoxyphenyl moiety
Physical and Chemical Properties
Physicochemical Characteristics
The physical and chemical properties of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide can be inferred from structurally similar compounds, particularly its 4-ethoxyphenyl analog.
Table 2: Physicochemical Properties
Synthesis and Preparation Methods
General Synthetic Strategy
The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide likely follows synthetic routes similar to those employed for structurally related compounds. The general approach involves the preparation of the benzisothiazole core followed by attachment of the acetamide linker and the 2-ethoxyphenyl moiety.
Synthetic Pathway
Based on information from related compounds, a possible synthetic route might involve:
Reaction Conditions
The synthesis likely requires controlled conditions:
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Formation of the benzisothiazole core may involve cyclization reactions under acidic conditions
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The acetamide linkage formation typically requires coupling reagents (e.g., EDC/HOBt, HATU, or PyBOP) in the presence of a base
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Purification steps involving recrystallization or column chromatography are essential for obtaining the pure compound
Biological Activity and Applications
Structure-Activity Relationships
The positioning of the ethoxy group at the 2-position (ortho) of the phenyl ring, as opposed to the 4-position (para) found in the analog compound, is likely to significantly influence the biological activity:
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The ortho-positioned ethoxy group creates different steric considerations that may affect binding to biological targets
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The change in substitution pattern alters the electronic distribution across the molecule
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The ortho-ethoxy group may participate in intramolecular hydrogen bonding, potentially leading to a distinct conformational preference compared to the para-substituted analog
Research Applications
The compound may serve various research applications:
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As a probe for studying binding interactions with specific biological targets
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As a reference compound for developing structure-activity relationships within the benzisothiazole class
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As a potential starting point for medicinal chemistry optimization programs
Comparative Analysis with Structurally Related Compounds
Structural Analogs
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide shares structural similarities with several compounds that help in understanding its properties and potential applications.
Table 5: Comparison with Structural Analogs
Electronic and Steric Considerations
The ortho-positioning of the ethoxy group in 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide introduces unique electronic and steric effects:
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The proximity of the ethoxy group to the amide NH may allow for intramolecular hydrogen bonding
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The ortho-substitution pattern creates a different three-dimensional shape compared to para-substitution
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The altered electronic distribution may influence interactions with biological targets, potentially leading to different selectivity profiles compared to positional isomers
Analytical Characterization
Spectroscopic Properties
The structural features of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide would give rise to characteristic spectroscopic patterns:
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NMR Spectroscopy: The proton NMR spectrum would show distinctive signals for:
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Aromatic protons from both the benzisothiazole and phenyl rings
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Methylene protons of the acetamide linker
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Ethoxy group protons (triplet for methyl and quartet for methylene)
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Amide NH proton (likely appearing as a broad singlet)
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IR Spectroscopy: Characteristic absorption bands would be expected for:
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Amide C=O stretching (~1650-1680 cm⁻¹)
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Sulfonyl S=O stretching (~1300-1350 cm⁻¹ and ~1140-1160 cm⁻¹)
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N-H stretching (~3300-3500 cm⁻¹)
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C-O-C stretching from the ethoxy group (~1050-1150 cm⁻¹)
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Identification Parameters
For analytical identification purposes, the following parameters would be useful:
Table 6: Analytical Identification Parameters
Parameter | Expected Value | Utility in Identification |
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Exact Mass | ~360.07 Da | For mass spectrometric confirmation |
Characteristic Fragment Ions | Various fragment ions related to benzisothiazole core and ethoxyphenyl group | For MS/MS analysis and structural confirmation |
HPLC Retention Time | Dependent on method conditions | For chromatographic identification |
UV Absorption Maxima | Peaks at ~240-260 nm and ~280-300 nm | For spectrophotometric analysis |
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